4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole
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Description
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the thiazole ring. For compounds similar to “4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole,” the synthesis can include steps such as condensation reactions, cyclization, and substitutions. The synthesis process is crucial for ensuring the desired structural integrity and functionalization of the molecule for its intended applications (Yin et al., 2008).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which significantly influences the chemical behavior and reactivity of the compound. Structural analysis, such as X-ray crystallography, provides detailed information about the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. This information is vital for understanding the interactions of the molecule with other chemical entities and its potential functionality in various chemical reactions (Kariuki et al., 2021).
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitutions, addition reactions, and cyclization processes. The presence of the thiazole ring, along with substituents such as fluorine and methoxy groups, influences the electronic distribution within the molecule, affecting its reactivity patterns. Understanding these reactions is essential for the functionalization and application of these compounds in synthesis and material science (Yahiaoui et al., 2019).
Physical Properties Analysis
The physical properties of “4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole,” such as melting point, boiling point, solubility, and crystalline structure, are determined by its molecular structure. These properties are critical for the compound's storage, handling, and application in various industrial processes. Analyzing the physical properties helps in the development of materials and chemicals with desired characteristics (Banu et al., 2013).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemical entities, and stability under various conditions, are crucial for the practical applications of thiazole derivatives. These properties are influenced by the electronic effects of substituents and the molecular structure of the compound. Understanding the chemical properties is essential for predicting the behavior of these compounds in chemical reactions and their suitability for specific applications (Puthran et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to targetBeta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of myelin sheaths in peripheral nerve cells .
Mode of Action
It can be inferred that the compound interacts with its target enzyme, possibly inhibiting its function . This interaction and the resulting changes at the molecular level could lead to the observed effects of the compound.
Biochemical Pathways
Given the potential target of the compound, it may be involved in the pathways related to the formation of myelin sheaths in peripheral nerve cells .
Result of Action
Based on its potential target, the compound could affect the formation of myelin sheaths in peripheral nerve cells .
Safety and Hazards
“4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole” should be handled with care, similar to other chemicals of its class . It may cause skin and eye irritation, and may be harmful if swallowed . It should be used only in a well-ventilated area and personal protective equipment should be worn when handling this chemical .
properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-7-13-10(6-15-7)8-3-4-11(14-2)9(12)5-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJPPCWFFLNOFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluoro-4-methoxyphenyl)-2-methyl-1,3-thiazole |
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